In-Depth Technical Guide: Thermodynamic Stability of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
In-Depth Technical Guide: Thermodynamic Stability of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
Executive Summary
This technical guide provides a comprehensive stability profile for 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol , a structural motif increasingly relevant in fragment-based drug discovery (FBDD) for kinase inhibition (e.g., JAK/STAT pathways).
While the pyrazole heterocycle confers aromatic stability, the cyclobutanol core introduces significant thermodynamic tension (~26.3 kcal/mol ring strain). Consequently, this molecule is not inert; it acts as a "spring-loaded" electrophile under specific stress conditions. This guide details the theoretical stability limits, predicts the primary degradation mechanism (Wagner-Meerwein rearrangement), and establishes a self-validating experimental framework compliant with ICH Q1A (R2) guidelines.
Part 1: Structural Analysis & Theoretical Stability
Thermodynamic Tensions
The molecule comprises three distinct functional zones, each contributing differently to the net stability:
| Functional Zone | Stability Contribution | Thermodynamic Risk Factor |
| Cyclobutane Ring | Destabilizing | High ring strain (Angle strain + Torsional strain).[1] The C-C-C bond angles (~88°) deviate significantly from the ideal sp³ 109.5°, creating a driving force for ring opening or expansion. |
| Tertiary Alcohol | Neutral/Risk | The C1-hydroxyl group is sterically crowded. While resistant to oxidation, it is highly susceptible to acid-catalyzed dehydration due to the stability of the resulting tertiary carbocation. |
| Pyrazole-Methylene | Stabilizing | The aromatic pyrazole ring is thermally robust (stable >200°C).[2] The N-C linkage is generally inert to hydrolysis but can undergo oxidation at the methylene bridge under extreme radical stress. |
The "Push-Pull" Instability
The critical instability arises from the cyclobutylcarbinyl motif. The tertiary alcohol is located at a bridgehead position relative to the methylene linker.
-
Kinetic Barrier: The inductive effect of the pyrazole nitrogen (electron-withdrawing, especially if protonated) pulls electron density away from the C1 carbon, theoretically raising the activation energy for carbocation formation.
-
Thermodynamic Driver: Once the activation energy is overcome (e.g., by heat or acid), the relief of cyclobutane ring strain provides a massive thermodynamic payout, driving the reaction irreversibly toward ring expansion.
Part 2: Predicted Degradation Pathways
The primary degradation risk is not fragmentation, but isomerization . Researchers must monitor for the conversion of the active cyclobutane species into a cyclopentane derivative.
Mechanism: Acid-Catalyzed Ring Expansion
Under acidic conditions (low pH formulation or acidic excipients) or thermal stress, the hydroxyl group protonates and leaves as water. The resulting tertiary carbocation is short-lived. To relieve the ~26 kcal/mol strain, a methylene group from the ring migrates (1,2-alkyl shift), expanding the ring to a thermodynamically favored cyclopentane system.
Visualization: Wagner-Meerwein Rearrangement Pathway
Caption: Figure 1. The dominant degradation pathway involves acid-catalyzed dehydration followed by a Wagner-Meerwein rearrangement to relieve cyclobutane ring strain.
Part 3: Experimental Framework (ICH Q1A Compliant)
To validate the theoretical risks, the following stress testing protocols must be executed. These are designed to be self-validating : if the controls fail, the data is invalid.
Protocol A: Forced Degradation (Stress Testing)
Objective: Determine intrinsic stability and identify degradation products.
Reagents:
-
0.1 N HCl (Acid stress)
-
0.1 N NaOH (Base stress)
-
3% H₂O₂ (Oxidative stress)
Workflow:
-
Preparation: Dissolve the compound in Acetonitrile/Water (1:1) to a concentration of 1 mg/mL.
-
Acid Stress: Add equal volume 0.1 N HCl. Incubate at 60°C for 4 hours.
-
Why 60°C? Cyclobutanes require thermal activation to overcome the kinetic barrier of the tertiary alcohol dehydration.
-
-
Base Stress: Add equal volume 0.1 N NaOH. Incubate at ambient temperature for 24 hours.
-
Note: Pyrazoles can be deprotonated at the N-H (if free) or act as nucleophiles, but the cyclobutane ring is generally stable to base.
-
-
Quenching: Neutralize samples to pH 7.0 immediately before analysis to prevent on-column degradation.
-
Analysis: Inject onto HPLC-DAD-MS.
Acceptance Criteria:
-
Mass Balance: Total recovery (Parent + Degradants) must be >95%.
-
Peak Purity: Use Diode Array Detector (DAD) to ensure the main peak is not co-eluting with an isomer.
Protocol B: Accelerated Stability (Arrhenius Prediction)
Objective: Predict shelf-life at 25°C using kinetic data from elevated temperatures.
Methodology:
-
Incubate solid-state samples at three isotherms: 40°C, 50°C, and 60°C.
-
Sample at T=0, 1, 2, 4, and 8 weeks.
-
Quantify potency loss via HPLC.
-
Plot ln(k) vs 1/T (Kelvin).[3]
-
Calculate Activation Energy (
) using the slope ( ).
Visualization: Stability Testing Workflow
Caption: Figure 2. Standardized stability workflow. Any degradant exceeding 0.1% threshold requires structural characterization (NMR/MS) per ICH guidelines.
Part 4: Analytical Methodologies
HPLC Parameters
Standard reverse-phase conditions may fail due to the polarity of the pyrazole. Use the following optimized method:
-
Column: C18 with polar-embedded group (e.g., Waters XBridge or Phenomenex Synergi Polar-RP) to retain the polar pyrazole fragment.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0). High pH keeps the pyrazole neutral, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 254 nm (Pyrazole absorption). Note: The cyclobutane ring is UV-silent; detection relies entirely on the pyrazole chromophore.
NMR Validation
To confirm ring integrity versus expansion:
-
¹H NMR (DMSO-d₆): Look for the multiplet signals of the cyclobutane methylene protons (typically
1.5–2.5 ppm). -
Degradation Marker: Appearance of olefinic protons (
5.0–6.0 ppm) indicates dehydration/elimination. A shift in the methylene envelope suggests ring expansion to cyclopentane.
References
-
International Council for Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] Retrieved from [Link]
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry.[8] Angewandte Chemie International Edition. (Fundamental thermodynamic data on cyclobutane ring strain).
-
Nam, S., et al. (2024). Using the Arrhenius Equation to Predict Drug Shelf Life.[3][9][10] StabilityStudies.in.[3] Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[11][12] Oxford University Press. (Mechanism of Wagner-Meerwein rearrangements in strained rings).
Sources
- 1. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using the Arrhenius Equation to Predict Drug Shelf Life – StabilityStudies.in [stabilitystudies.in]
- 4. ICH Official web site : ICH [ich.org]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. memmert.com [memmert.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. leukocare.com [leukocare.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
